1-Butoxy-2-methoxybenzene
Description
1-Butoxy-2-methoxybenzene is an aromatic ether derivative characterized by a benzene ring substituted with a methoxy (-OCH₃) group at position 2 and a butoxy (-OCH₂CH₂CH₂CH₃) group at position 1. The butoxy group imparts lipophilicity, while the methoxy group contributes to electronic effects, influencing reactivity and solubility. Safety data sheets (SDS) for related compounds emphasize handling precautions, such as inhalation risks, indicating industrial relevance .
Properties
CAS No. |
51241-33-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-butoxy-2-methoxybenzene |
InChI |
InChI=1S/C11H16O2/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
FDGYZZIZZAXOEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-butoxy-2-methoxybenzene with structurally related aromatic ethers, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects and Reactivity
Physicochemical Properties
Key Insights from Comparative Analysis
- Substituent Size and Polarity : Longer alkoxy chains (e.g., butoxy) increase lipophilicity compared to smaller groups (allyloxy) .
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -F) enhance electrophilic substitution reactivity, while electron-donating groups (e.g., -OCH₃) stabilize aromatic systems .
- Industrial Use: Amino and hydroxyl substituents expand applications in cosmetics, whereas halogens and benzyl groups favor pharmaceutical synthesis .
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